molecular formula C8H13N B8672078 8-Azabicyclo[4.3.0]non-2-ene

8-Azabicyclo[4.3.0]non-2-ene

Cat. No. B8672078
M. Wt: 123.20 g/mol
InChI Key: UOTAVRHXGRHIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05854241

Procedure details

Dissolve 33.1 g (0.2 mol) of N-[(E)-2,4-pentadienyl]-N-(2-propenyl)-acetamide (title compound of Example A.3.) in 200 ml of xylene, pass through a vigorous stream of nitrogen for 15 min, add 0.1 g of 4-hydroxyanisole, then reflux overnight. Concentrate and distil under a high vacuum.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:6]([CH2:10][CH:11]=[CH2:12])C(=O)C)/[CH:2]=[CH:3]/[CH:4]=[CH2:5]>C1(C)C(C)=CC=CC=1>[CH:11]12[CH2:10][NH:6][CH2:1][CH:2]1[CH2:3][CH2:4][CH:5]=[CH:12]2

Inputs

Step One
Name
Quantity
33.1 g
Type
reactant
Smiles
C(\C=C\C=C)N(C(C)=O)CC=C
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C=CCCC2CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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